molecular formula C9H11NO B13864527 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine

4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine

Cat. No.: B13864527
M. Wt: 149.19 g/mol
InChI Key: MEYBEYBNWMRZQY-UHFFFAOYSA-N
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Description

4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine is a heterocyclic compound that features both a furan ring and a tetrahydropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of furan derivatives with amines in the presence of catalysts. For instance, the reaction of 2-furylamine with 1,3-butadiene under acidic conditions can yield the desired tetrahydropyridine derivative .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. Continuous flow reactors and advanced catalytic systems are often employed to scale up the production while maintaining the purity and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

  • 4-Furan-2-yl-1,2,3,4-tetrahydro-pyridine
  • 4-Furan-2-yl-1,2,3,6-tetrahydro-pyrimidine
  • 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridazine

Comparison: 4-Furan-2-yl-1,2,3,6-tetrahydro-pyridine is unique due to the presence of both a furan ring and a tetrahydropyridine ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for specific applications .

Properties

Molecular Formula

C9H11NO

Molecular Weight

149.19 g/mol

IUPAC Name

4-(furan-2-yl)-1,2,3,6-tetrahydropyridine

InChI

InChI=1S/C9H11NO/c1-2-9(11-7-1)8-3-5-10-6-4-8/h1-3,7,10H,4-6H2

InChI Key

MEYBEYBNWMRZQY-UHFFFAOYSA-N

Canonical SMILES

C1CNCC=C1C2=CC=CO2

Origin of Product

United States

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